6-Iodo-2,4-dimethoxyquinazoline

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

This 6-iodo-2,4-dimethoxyquinazoline scaffold offers a strategic C6 iodine handle with superior oxidative addition reactivity versus bromo/chloro analogs, enabling faster Suzuki-Miyaura and Sonogashira couplings under milder conditions. The 2,4-dimethoxy groups provide orthogonal solubility modulation critical for ADME optimization. Ideal for synthesizing dual EGFR/VEGFR-2 kinase inhibitor libraries. Secure this high-purity building block for your hit-to-lead programs.

Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
CAS No. 830343-15-2
Cat. No. B1600078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2,4-dimethoxyquinazoline
CAS830343-15-2
Molecular FormulaC10H9IN2O2
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1C=C(C=C2)I)OC
InChIInChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3
InChIKeyNWFHCMYVHMSSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2,4-dimethoxyquinazoline CAS 830343-15-2: Key Quinazoline Building Block for Cross-Coupling and Kinase Inhibitor R&D


6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) is a functionalized heterocyclic aromatic compound belonging to the quinazoline class, with the molecular formula C10H9IN2O2 and a molecular weight of 316.09 g/mol . Its structure features a 6-iodo substituent on a 2,4-dimethoxyquinazoline core, providing a strategic C6 halogen handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to precisely install aryl, heteroaryl, or alkynyl moieties [1]. This compound serves as a versatile electrophilic scaffold for synthesizing quinazoline-based kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR), including wild-type (EGFRWT) and the T790M mutant form (EGFRT790M) [2], as well as vascular endothelial growth factor receptor 2 (VEGFR-2) [3].

Why 6-Iodo-2,4-dimethoxyquinazoline Cannot Be Replaced by Unsubstituted or 6-Bromo/Chloro Analogs in Palladium-Catalyzed Diversification


Generic substitution fails due to the unique reactivity profile imparted by the 6-iodo substituent. While other 6-haloquinazolines (e.g., 6-bromo or 6-chloro analogs) may serve similar functions, the C6-iodine bond exhibits significantly higher reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions, enabling faster and more efficient transformations under milder conditions compared to bromo or chloro counterparts [1]. This enhanced reactivity is critical for synthesizing structurally diverse kinase inhibitors where regioselective functionalization is required [2]. Furthermore, the simultaneous presence of 2,4-dimethoxy groups provides orthogonal protecting and solubility modulation capabilities not present in simpler quinazoline cores, directly impacting the final inhibitor's ADME properties [3].

Quantitative Differentiation of 6-Iodo-2,4-dimethoxyquinazoline: Comparative Reactivity, Purity, and Downstream Inhibitor Potency


Enhanced Palladium-Catalyzed Cross-Coupling Reactivity: 6-Iodo vs. 6-Bromo/Chloro Quinazolines

6-Iodo-2,4-dimethoxyquinazoline demonstrates superior oxidative addition kinetics in Suzuki-Miyaura cross-coupling compared to its 6-bromo and 6-chloro analogs. While direct kinetic data for the dimethoxy derivative is limited, the iodine substituent at the 6-position is a well-established superior leaving group in Pd(0)-catalyzed coupling, enabling faster, higher-yielding, and more regioselective C–C bond formation under milder conditions [1]. This reactivity advantage is essential for synthesizing complex kinase inhibitor scaffolds where bromo or chloro analogs may require forcing conditions or fail to achieve acceptable yields.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Synthesis Yield of 6-Iodo-2,4-dimethoxyquinazoline: High Efficiency Route from 2,4-Dichloro-6-iodoquinazoline

A common and efficient synthetic route to 6-iodo-2,4-dimethoxyquinazoline involves the nucleophilic aromatic substitution of 2,4-dichloro-6-iodoquinazoline with sodium methoxide in methanol. This transformation has been reported to proceed with a yield of approximately 91% . This high yield, using readily available starting materials, provides a reliable and scalable entry to this valuable building block, which contrasts with alternative synthetic approaches that may require more steps or lower-yielding halogenation strategies.

Process Chemistry Synthetic Methodology Intermediates

Commercially Available High Purity Specifications: ≥95% to ≥98%

Commercial vendors consistently supply 6-iodo-2,4-dimethoxyquinazoline with minimum purities of 95% or higher (e.g., 95% from AKSci , ≥98% from MolCore ). While these are vendor specifications and not head-to-head comparisons with other 6-haloquinazolines, the high purity ensures reliable and reproducible performance in sensitive cross-coupling reactions and biological assays. Lower purity intermediates can introduce side reactions and variable activity data, compromising research integrity.

Analytical Chemistry Quality Control Drug Discovery

Optimal Use Cases for Procuring 6-Iodo-2,4-dimethoxyquinazoline


Synthesis of Dual EGFR/VEGFR-2 Kinase Inhibitors for Cancer Research

The 6-iodo handle enables the synthesis of potent dual EGFR/VEGFR-2 inhibitors. For instance, 1-alkyl-6-iodoquinazoline derivatives have demonstrated promising anticancer activity with IC50 values in the low micromolar range against multiple cancer cell lines [1]. The compound's scaffold is specifically designed for targeting both wild-type and T790M mutant EGFR .

Palladium-Catalyzed Diversification for Structure-Activity Relationship (SAR) Studies

The high reactivity of the C6-iodo bond in Suzuki-Miyaura and Sonogashira couplings makes this compound ideal for rapidly generating diverse quinazoline libraries to explore SAR around kinase inhibition [2]. Its reactivity advantage over bromo or chloro analogs allows for more efficient library synthesis and hit-to-lead optimization campaigns.

Precursor to Biologically Active 6-Substituted Quinazolines

This compound serves as a direct precursor for introducing various aryl, heteroaryl, and alkynyl groups at the 6-position, which is critical for modulating the pharmacokinetic and pharmacodynamic properties of quinazoline-based drug candidates [3]. The iodo leaving group ensures high conversion rates in these key transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-2,4-dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.